Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine class. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[4,5-c]pyridine: Explored for its potential in treating neurological disorders.
Imidazo[2,1-b]thiazole: Investigated for its anticancer activity.
Uniqueness
Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H10ClN3O2 |
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Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)9-13-7-5(2)6(11)4-12-8(7)14-9/h4H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
HQHWOWBHGPXAAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=NC=C(C(=C2N1)C)Cl |
Origin of Product |
United States |
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